Methyl Quinoline-8-Carboxylate
Description
Historical Context and Significance of Quinoline (B57606) Derivatives in Chemical Sciences
The journey of quinoline in science began in 1834 when it was first extracted from coal tar. jetir.org This discovery opened the door to a new class of heterocyclic compounds. A significant milestone in the history of quinoline derivatives was the synthesis of the first local anesthetic, cinchocaine, from this scaffold. nih.gov Over the years, the development of various synthetic methods, such as the Skraup and Friedlander syntheses, has enabled chemists to create a vast library of quinoline derivatives. jetir.orgnih.gov These compounds have proven to be instrumental in the development of therapeutic agents, with a long history of use in treating malaria, and have also found applications as fungicides, dyes, and flavoring agents. jetir.orgwisdomlib.org
Prevalence of Quinoline Scaffold in Bioactive Molecules and Advanced Materials
The quinoline motif is a privileged structure in drug discovery, appearing in a wide array of bioactive molecules. nih.govnih.govorientjchem.org Its presence is notable in various classes of drugs, including:
Antimalarials: Chloroquine, quinine (B1679958), and primaquine (B1584692) are classic examples. nih.gov
Antibacterials: The fluoroquinolone class, such as ciprofloxacin, is widely used. nih.gov
Anticancer agents: Compounds like topotecan (B1662842) and camptothecin (B557342) demonstrate the scaffold's utility in oncology. nih.govusc.edu
Other therapeutic areas: The quinoline core is also found in drugs for tuberculosis (bedaquiline), local anesthetics (dibucaine), and has been investigated for its potential in treating Alzheimer's disease, viral infections, and parasitic diseases. nih.govnih.govnih.gov
Beyond medicine, quinoline derivatives are utilized in the creation of advanced materials, including phosphorescent complexes for organic light-emitting diodes (OLEDs) and as building blocks for nano- and meso-structures. jetir.org The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its chemical and physical properties, making it a versatile tool for chemists. frontiersin.org
Academic Rationale for Investigating Methyl Quinoline-8-Carboxylate
Positioning within the Broader Field of Quinoline Research
This compound holds a specific and important place within the extensive field of quinoline chemistry. As a quinoline-8-carboxylate ester, its study is driven by the potential for the quinoline nitrogen to act as an intramolecular catalyst in reactions involving the ester group. acs.org This catalytic activity makes it a valuable subject for mechanistic studies, helping to elucidate the pathways of reactions like ester aminolysis. acs.org Furthermore, its derivatives are explored for their potential as inhibitors of enzymes such as acetylcholinesterase, which is relevant to Alzheimer's disease research. nih.gov
Unique Structural Features and Research Potential of the 8-Carboxylate Ester
The defining feature of this compound is the placement of the methyl carboxylate group at the 8-position of the quinoline ring. This specific arrangement allows the nitrogen atom in the quinoline ring to be in close proximity to the ester's carbonyl group. acs.org This proximity can lead to intramolecular catalysis, significantly accelerating reactions at the ester site compared to its isomers where such interaction is not possible. acs.org
This unique structural characteristic makes this compound a powerful tool for synthetic chemists. It can serve as a precursor for the synthesis of more complex molecules, including 8-benzoylquinolines, which are important structural motifs in certain drugs. acs.orgresearchgate.net Research has shown its utility in rhodium-catalyzed reactions to form ketones from the ester, a transformation that is valuable for the late-stage modification of complex molecules in drug discovery. acs.org The compound and its derivatives are also of interest in the development of new materials due to their potential fluorescent properties. cymitquimica.com
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 40245-26-9 cymitquimica.comguidechem.com |
| Molecular Formula | C₁₁H₉NO₂ cymitquimica.comguidechem.com |
| Molecular Weight | 187.19 g/mol guidechem.com |
| Appearance | Typically a yellow to brownish solid or liquid cymitquimica.com |
| IUPAC Name | This compound guidechem.com |
| Synonyms | Methyl 8-quinolinecarboxylate cymitquimica.com |
This table is generated based on available data and may not be exhaustive.
Research Findings on this compound
Recent studies have highlighted the versatility of this compound in organic synthesis. For instance, it has been successfully used as a substrate in rhodium-catalyzed C–O bond activation to produce aryl ketones. acs.org This method provides an efficient route to 8-benzoylquinoline derivatives, which are key components in some pharmacologically active compounds. acs.org
Furthermore, investigations into the reactivity of quinoline carboxylate isomers have revealed that the 8-carboxylate ester exhibits unique behavior. For example, in certain oxidation and chlorination reactions, this compound was found to be unreactive under conditions that transformed its 5-, 6-, and 7-carboxylate isomers. researchgate.netnuph.edu.uanuph.edu.ua This highlights the distinct electronic and steric environment of the 8-position.
In the realm of medicinal chemistry, derivatives of this compound have been studied for their potential as acetylcholinesterase inhibitors. nih.gov Molecular dynamics simulations have been employed to understand the interactions between these derivatives and the enzyme, providing insights for the design of new drugs for Alzheimer's disease. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl quinoline-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)9-6-2-4-8-5-3-7-12-10(8)9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZSJCOPXQZGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl Quinoline 8 Carboxylate and Its Analogs
Classical and Modern Synthetic Routes to Quinoline-8-Carboxylic Acid Precursors
The construction of the quinoline (B57606) ring system is a cornerstone of heterocyclic chemistry. nih.gov Several classical methods, including the Friedländer, Skraup, and Doebner-Miller reactions, are instrumental in forming the quinoline core and can be adapted to produce precursors for methyl quinoline-8-carboxylate by selecting appropriately substituted reactants. nih.govjptcp.com
Friedländer Synthesis and its Adaptations
The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a widely utilized reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group. wikipedia.orgorganicreactions.orgresearchgate.net This reaction can be catalyzed by acids, bases, or simply by heat. jptcp.comresearchgate.net The versatility of this method allows for the production of a wide array of substituted quinolines. nih.gov
The general mechanism can proceed through two primary pathways. One path involves an initial aldol (B89426) condensation between the two carbonyl reactants, followed by cyclization through the formation of an imine with the amino group and subsequent dehydration to form the aromatic quinoline ring. wikipedia.org An alternative pathway begins with the formation of a Schiff base between the 2-aminoaryl carbonyl and the second carbonyl compound, which then undergoes an intramolecular aldol condensation and dehydration to yield the final quinoline product. wikipedia.org
To produce quinoline-8-carboxylic acid, the starting materials must contain the necessary carboxyl group. For instance, the reaction could be adapted by using a 2-aminobenzaldehyde (B1207257) or 2-aminoketone that already possesses a carboxylic acid group at the adjacent position (what will become the 8-position of the quinoline ring).
Modern adaptations to the Friedländer synthesis focus on improving yields, simplifying procedures, and employing more environmentally benign catalysts. nih.gov Innovations include the use of ionic liquids, solid acid catalysts like Amberlyst-15, and microwave irradiation to enhance reaction rates and efficiency. nih.govnih.govnih.gov A significant modification involves the in situ reduction of o-nitroarylcarbaldehydes to the corresponding o-aminoarylcarbaldehydes using reagents like iron powder and hydrochloric acid, which can then immediately undergo the Friedländer condensation in a one-pot synthesis. organic-chemistry.org
| Aspect | Description |
|---|---|
| Reactants | 2-aminoaryl aldehyde or ketone + a compound with an α-methylene group (e.g., another aldehyde or ketone). wikipedia.orgorganicreactions.org |
| Catalysts | Acids (e.g., TFA, p-toluenesulfonic acid), bases (e.g., NaOH, piperidine), Lewis acids, or heat. wikipedia.orgnih.gov |
| Key Transformation | Condensation followed by cyclodehydration to form the quinoline ring. organicreactions.orgeurekaselect.com |
| Modern Adaptations | Use of ionic liquids, nanocatalysts, solid-phase synthesis, and one-pot procedures from o-nitro precursors. nih.govnih.govorganic-chemistry.org |
Skraup Reaction and Modifications for Substituted Quinolines
The Skraup synthesis, discovered by Czech chemist Zdenko Hans Skraup in 1880, is a classic method for producing quinolines. nih.govwikipedia.org The archetypal reaction involves heating an aromatic amine, such as aniline (B41778), with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). wikipedia.orgpharmaguideline.com The reaction is notoriously vigorous, a characteristic that has prompted numerous modifications to moderate its reactivity and improve yields. wikipedia.orgcdnsciencepub.com
The mechanism begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein. pharmaguideline.comiipseries.org The aromatic amine then undergoes a Michael addition to the acrolein. pharmaguideline.com This is followed by an acid-catalyzed cyclization and subsequent dehydration to form 1,2-dihydroquinoline, which is then oxidized to the final quinoline product. quimicaorganica.org
To synthesize a substituted quinoline, a substituted aniline is used as the starting material. pharmaguideline.com For the synthesis of quinoline-8-carboxylic acid, one would start with 2-aminobenzoic acid. The substituents on the aniline ring are generally retained in the final quinoline product.
Modifications to the Skraup reaction have been developed to control its often violent nature and to improve product yields. Conducting the reaction in the presence of ferrous sulfate (B86663) can help moderate it. wikipedia.org The use of arsenic acid as an oxidant instead of nitrobenzene also results in a less violent reaction. wikipedia.org Further improvements involve using acetylated amines instead of free amines, which has been shown to increase yields and reduce the formation of tar byproducts. cdnsciencepub.com Other modifications focus on the reaction conditions, such as using ionic liquids or microwave irradiation to enhance efficiency. nih.gov
| Aspect | Description |
|---|---|
| Reactants | Aromatic amine, glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). wikipedia.orgorganicreactions.org |
| Key Intermediates | Acrolein (from glycerol dehydration), 1,2-dihydroquinoline. pharmaguideline.comiipseries.org |
| Challenges | The reaction can be extremely exothermic and difficult to control, often producing low yields and significant tar formation. nih.govcdnsciencepub.com |
| Modifications | Use of moderators like ferrous sulfate, alternative oxidants like arsenic acid, using acetylated amines, and employing microwave or ionic liquid media. nih.govwikipedia.orgcdnsciencepub.com |
Doebner-Miller Reaction and Enhancements
The Doebner-Miller reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is an organic reaction between an aniline and an α,β-unsaturated carbonyl compound to form a quinoline. wikipedia.orgdrugfuture.com This acid-catalyzed reaction is a variation of the Skraup synthesis. nih.gov The α,β-unsaturated carbonyl compound can be prepared in situ from two carbonyl compounds, a variation known as the Beyer method. wikipedia.orgdrugfuture.com
The reaction mechanism is a subject of some debate, but a proposed pathway involves the conjugate addition of the aniline to the α,β-unsaturated carbonyl. wikipedia.org This is followed by an acid-catalyzed cyclization onto the aromatic ring and subsequent dehydration and oxidation to yield the aromatic quinoline ring. An alternative proposed mechanism involves fragmentation and recombination of intermediates. wikipedia.org The reaction is catalyzed by Brønsted acids or Lewis acids such as tin tetrachloride. wikipedia.org
To obtain a quinoline-8-carboxylic acid using this method, the starting material would be an appropriately substituted aniline, such as 2-aminobenzoic acid. The reaction with an α,β-unsaturated aldehyde or ketone would then lead to the formation of the desired substituted quinoline precursor.
Enhancements to the Doebner-Miller reaction have focused on mitigating side reactions, such as the acid-catalyzed polymerization of the carbonyl substrate, which can lead to low yields. nih.gov One significant improvement is the use of a biphasic reaction medium, which sequesters the carbonyl compound in an organic phase, thereby reducing polymerization and increasing the yield of the desired quinoline product. nih.gov Another advancement utilizes acrolein diethyl acetal (B89532) as the annulation partner in a monophasic, solvent-free medium, which has been shown to be compatible with a range of substituted anilines and provides moderate to good yields. lookchem.com
| Aspect | Description |
|---|---|
| Reactants | Aniline and an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.com |
| Catalysts | Acid-catalyzed, using Brønsted or Lewis acids (e.g., HCl, SnCl₄). wikipedia.orgsynarchive.com |
| Key Feature | Considered a modification of the Skraup reaction, using a pre-formed or in situ-generated α,β-unsaturated carbonyl instead of glycerol. nih.gov |
| Enhancements | Use of biphasic solvent systems to reduce polymerization of the carbonyl reactant; use of acetals like acrolein diethyl acetal as annulation partners. nih.govlookchem.com |
Conrad-Limpach and Pfitzinger Syntheses in Quinoline-4-Carboxylic Acid Contexts
While the primary goal is the synthesis of an 8-carboxy substituted quinoline, understanding related syntheses that yield different isomers is crucial for a comprehensive overview. The Conrad-Limpach and Pfitzinger reactions are classic methods that primarily yield quinolines substituted at the 4-position. nih.govjptcp.com
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.com The reaction proceeds in two steps: first, the formation of an enamine from the reactants, and second, a high-temperature cyclization (around 250 °C) to yield 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). wikipedia.orgsynarchive.com The reaction conditions can influence the final product; kinetic control tends to favor the 4-quinolone, while thermodynamic control can lead to 2-quinolones. quimicaorganica.org
The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a chemical reaction between isatin (B1672199) (or its derivatives) and a carbonyl compound in the presence of a base to produce substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The mechanism starts with the hydrolysis of the amide bond in isatin by a base to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to give the final quinoline-4-carboxylic acid product. wikipedia.org This method provides a very convenient one-pot synthesis for this class of compounds. jocpr.com
| Reaction | Reactants | Primary Product | Key Conditions |
|---|---|---|---|
| Conrad-Limpach | Anilines + β-ketoesters. wikipedia.org | 4-Hydroxyquinolines (4-quinolones). wikipedia.orgquimicaorganica.org | High temperature (~250 °C) for cyclization. synarchive.com |
| Pfitzinger | Isatin + a carbonyl compound. wikipedia.org | Quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net | Strongly alkaline medium. jocpr.com |
Esterification Strategies for this compound
Once quinoline-8-carboxylic acid has been synthesized, the final step is its conversion to the corresponding methyl ester, this compound. This is typically achieved through direct esterification methods.
Direct Esterification Techniques
Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. The most common method for this transformation is the Fischer esterification . chemistrysteps.comcerritos.edu
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. organic-chemistry.org To synthesize this compound, quinoline-8-carboxylic acid would be reacted with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). chemistrysteps.commasterorganicchemistry.com
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. cerritos.edumasterorganicchemistry.com The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. cerritos.edu Following a series of proton transfers, a water molecule is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.com
Because the reaction is reversible, strategies must be employed to drive the equilibrium toward the product side. chemistrysteps.comorganic-chemistry.org This is typically achieved by using a large excess of the alcohol (methanol), which also serves as the solvent, or by removing the water that is formed during the reaction, for example, through azeotropic distillation. organic-chemistry.orgyoutube.com
| Aspect | Description |
|---|---|
| Reaction Name | Fischer Esterification. cerritos.edu |
| Reactants | Quinoline-8-carboxylic acid + Methanol. |
| Catalyst | Strong mineral acid (e.g., H₂SO₄) or organic acid (e.g., TsOH). chemistrysteps.commasterorganicchemistry.com |
| Key Principle | An equilibrium process that is driven to completion by using excess alcohol or by removing water. chemistrysteps.comorganic-chemistry.org |
| Mechanism | Acid-catalyzed nucleophilic addition-elimination. chemistrysteps.com |
Transesterification Approaches
Transesterification represents a crucial and atom-economical method for the synthesis of esters, including derivatives of quinoline-8-carboxylic acid. This approach involves the conversion of an existing ester into a different ester by reaction with an alcohol, a carboxylic acid, or another ester. In the context of this compound, this typically involves the reaction of a different quinoline-8-carboxylate ester with methanol.
The process is generally catalyzed by acids or bases. Common catalysts include mineral acids like sulfuric acid, or metal catalysts such as scandium(III) triflate, which has been shown to effectively catalyze the direct transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org The reaction equilibrium can be shifted towards the desired methyl ester by using a large excess of methanol or by removing the alcohol byproduct.
Recent advancements have focused on developing milder and more efficient catalytic systems. For instance, N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for transesterification reactions at room temperature. organic-chemistry.org These catalysts enhance the nucleophilicity of the alcohol, facilitating the acyl transfer. Another green approach involves the use of solid catalysts like silica (B1680970) chloride, which can efficiently catalyze transesterification under mild conditions. organic-chemistry.org While specific examples detailing the transesterification to yield this compound are not extensively documented in readily available literature, these general principles and catalytic systems are applicable to its synthesis from other quinoline-8-carboxylate esters.
| Catalyst Type | Example Catalyst | Key Advantages |
| Metal Catalyst | Scandium(III) triflate | High yields in boiling alcohols |
| Organocatalyst | N-heterocyclic carbenes (NHCs) | Room temperature reaction, high efficiency |
| Solid Catalyst | Silica chloride | Mild conditions, ease of separation |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of quinoline derivatives has gained significant traction, aiming to reduce environmental impact through the use of alternative energy sources, solvent-free conditions, and efficient catalytic systems. acs.org
Microwave irradiation has been established as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgnih.govfrontiersin.org In the context of quinoline synthesis, microwave assistance has been successfully applied to the Friedländer reaction, a classical method for synthesizing quinolines from 2-aminobenzaldehydes or 2-aminobenzophenones and a compound containing a reactive α-methylene group. nih.govresearchgate.net For instance, the microwave-assisted Friedländer synthesis of 8-hydroxyquinolines has demonstrated a significant increase in yield (72%) compared to conventional heating (34%). rsc.org This methodology can be adapted for the synthesis of quinoline-8-carboxylate precursors. The use of microwave irradiation in conjunction with green solvents like acetic acid further enhances the eco-friendliness of the process. nih.govresearchgate.net
Eliminating volatile organic solvents is a cornerstone of green chemistry. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced waste, lower costs, and often enhanced reactivity and selectivity. researchgate.net Several methodologies for quinoline synthesis have been developed under solvent-free conditions. For example, the use of caesium iodide as a catalyst for the reaction of 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) with ketones under thermal, solvent-free conditions has been reported to produce quinoline derivatives in good yields with short reaction times and simple work-up procedures. researchgate.net Similarly, ionic liquids like [bmim]HSO4 have been employed as catalysts in solvent-free Friedländer reactions, providing a green alternative to traditional methods. mdpi.com These approaches can be tailored for the synthesis of appropriately substituted precursors for this compound.
The development of novel catalytic systems is paramount in modern organic synthesis, offering pathways with high efficiency, selectivity, and atom economy. mdpi.com Various catalytic methods have been reported for the synthesis of quinoline carboxylates. Transition metal catalysts, particularly those based on rhodium, ruthenium, and cobalt, have been extensively studied for their ability to catalyze the C–H activation and subsequent annulation reactions to form the quinoline core. mdpi.com For instance, a rhodium-catalyzed cyclization of aniline derivatives with alkynyl esters provides a regioselective route to quinoline carboxylates. mdpi.com Furthermore, metal-free catalytic systems are gaining prominence. Organocatalysts and ionic liquids have been successfully employed in Friedländer and Doebner-von Miller type reactions to produce quinolines under greener conditions. mdpi.com The use of heterogeneous catalysts, such as Fe3O4-based nanoparticles, offers the additional advantage of easy recovery and reusability. rsc.org
| Green Chemistry Principle | Application in Quinoline Synthesis | Key Advantages |
| Microwave-Assisted Synthesis | Friedländer reaction | Shorter reaction times, higher yields |
| Solvent-Free Conditions | Reactions catalyzed by caesium iodide or ionic liquids | Reduced waste, simplified work-up |
| Catalytic Methods | Rhodium, Ruthenium, Cobalt catalysis; Organocatalysis | High efficiency, selectivity, atom economy |
Regioselective Synthesis and Isomeric Control
Achieving regioselective synthesis and controlling the formation of specific isomers are significant challenges in the functionalization of the quinoline nucleus. mdpi.com The electronic properties of the quinoline ring, with its electron-deficient pyridine (B92270) part and electron-rich benzene (B151609) part, lead to complex reactivity patterns.
The direct functionalization of the quinoline ring often leads to a mixture of products due to the presence of multiple reactive sites. mdpi.com Controlling the position of substitution is a formidable challenge. For instance, electrophilic aromatic substitution typically occurs on the benzene ring, while nucleophilic substitution is favored on the pyridine ring. However, achieving selectivity at a specific carbon atom within either ring requires carefully designed strategies.
Recent advances in C-H activation have provided powerful tools for the regioselective functionalization of quinolines. mdpi.com By employing directing groups, it is possible to steer a transition metal catalyst to a specific C-H bond, enabling the introduction of various functional groups at positions that are otherwise difficult to access. For example, palladium-catalyzed C-H activation has been utilized for the direct arylation of quinolines at the 8-position. nih.gov Despite these advancements, achieving complete regioselectivity remains a challenge, and reactions often require careful optimization of catalysts, ligands, and reaction conditions to minimize the formation of undesired isomers. The inherent challenge lies in differentiating between multiple C-H bonds with similar reactivity on the quinoline scaffold. acs.orgrsc.org
Strategies for Ortho-, Meta-, and Para-Selectivity in Quinoline Functionalization
The regioselective functionalization of the quinoline core is a pivotal aspect of advanced organic synthesis, enabling the precise introduction of substituents at specific positions. This control is crucial for tailoring the properties of molecules like this compound for various applications. The electronic nature of the quinoline ring system, which consists of a benzene ring fused to a pyridine ring, results in a complex reactivity landscape. Generally, in electrophilic aromatic substitution, the benzene ring is more reactive than the pyridine ring, with substitutions favoring the 5- and 8-positions. Conversely, nucleophilic substitutions tend to occur at the 2- and 4-positions of the pyridine ring. However, modern synthetic methodologies, particularly transition-metal-catalyzed C-H activation, have provided powerful tools to override the inherent reactivity and achieve site-selective functionalization.
The position of the methyl carboxylate group at C-8 significantly influences the regioselectivity of further functionalization. The ester group is an electron-withdrawing group, which generally directs electrophilic attack to the meta position. However, in the context of C-H activation, the coordination of the metal catalyst to the nitrogen atom of the quinoline ring or the carbonyl oxygen of the ester group can play a more dominant role in directing the functionalization.
Ortho-Selectivity: Functionalization at the C-7 Position
Achieving functionalization at the C-7 position, which is ortho to the C-8 carboxylate group, can be accomplished through directed metalation strategies. The proximity of the C-8 ester group can be exploited to direct a metal catalyst to the C-7 position. While direct C-H activation at C-7 is challenging due to steric hindrance from the peri-positioned ester group, certain methodologies have shown success in achieving ortho-selectivity on the quinoline scaffold.
One effective strategy involves the use of directing groups that can coordinate to a metal catalyst and position it in close proximity to the target C-H bond. For instance, in analogous systems, the use of a removable directing group at the nitrogen atom can facilitate ortho-lithiation or palladation, leading to subsequent functionalization.
Research on the direct magnesiation of quinolines has demonstrated that sensitive functional groups like esters are well-tolerated. acs.org The use of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for regioselective deprotonation. While C-8 deprotonation has been observed, careful selection of the magnesiating agent and reaction conditions could potentially favor C-7 metalation, leading to ortho-functionalization. acs.org
Table 1: Methodologies for Ortho-Selective Functionalization of Quinoline Analogs
| Methodology | Catalyst/Reagent | Directing Group | Position Functionalized | Key Findings | Reference |
|---|---|---|---|---|---|
| Directed ortho-Metalation (DoM) | TMPMgCl·LiCl | Nitrogen atom (N-coordination) | C-8 (ortho to N) | Demonstrates the principle of directed metalation on the quinoline core, with tolerance for ester groups. This strategy can be adapted for C-7 functionalization with appropriate directing groups. | acs.org |
| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂ | N-Oxide | C-8 | While this directs to C-8, the compatibility of ester groups with the catalytic system is significant for designing strategies for other positions. | mdpi.com |
Meta-Selectivity: Functionalization at the C-6 and C-2 Positions
Functionalization at the C-6 and C-2 positions, which are meta to the C-8 carboxylate, can be achieved by leveraging the inherent electronic properties of the quinoline ring or by employing specific catalytic systems that favor these positions. The C-6 position on the benzene ring and the C-2 position on the pyridine ring are electronically distinct and thus require different synthetic approaches.
Classical electrophilic aromatic substitution on the quinoline ring, in the presence of a deactivating group at C-8, would be expected to favor the C-5 and C-7 positions. However, under forcing conditions, some substitution at the C-6 position may be observed. More controlled and higher-yielding methods involve transition-metal-catalyzed C-H functionalization.
For the C-2 position, nucleophilic attack is favored due to the electron-deficient nature of the pyridine ring. The Minisci reaction, which involves the addition of radicals to protonated heteroaromatics, is a classic method for functionalization at the C-2 and C-4 positions. Modern variations of this reaction offer greater control and substrate scope. Furthermore, direct C-H functionalization at the C-2 position can be achieved using various transition metal catalysts, such as palladium and rhodium.
Table 2: Strategies for Meta-Selective Functionalization of Quinoline Derivatives
| Position | Methodology | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| C-2 | Direct C-H Arylation | Pd(OAc)₂ | Often proceeds via an N-oxide intermediate to enhance reactivity at the C-2 position. | mdpi.com |
| C-2 | Minisci Reaction | Radical source (e.g., alkyl radicals) | Functionalization of the protonated quinoline ring. | General methodology |
| C-6 | Directed C-H Functionalization | Various transition metals | Requires a directing group that can reach the C-6 position; less common than functionalization at other sites. | General principle |
Para-Selectivity: Functionalization at the C-5 and C-3 Positions
The C-5 and C-3 positions are para to the C-8 carboxylate group. The C-5 position, being on the benzene ring, is often a site for electrophilic attack, and its reactivity can be modulated by the electronic effects of the C-8 substituent. The C-3 position is on the pyridine ring and is generally less reactive towards both electrophilic and nucleophilic attack compared to the C-2 and C-4 positions.
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of the C-5 position. By using directing groups that can form a stable six-membered cyclometalated intermediate, it is possible to achieve high selectivity for the C-5 position.
Functionalization at the C-3 position is more challenging. However, specific catalytic systems have been developed that can direct C-H functionalization to this site. For example, iridium-catalyzed borylation has shown selectivity for the C-3 position in some pyridine and quinoline derivatives. Additionally, regioselective magnesiation at the C-3 position has been achieved through bromine-magnesium exchange, followed by reaction with an electrophile. acs.org
Table 3: Approaches for Para-Selective Functionalization of the Quinoline Nucleus
| Position | Methodology | Catalyst/Reagent | Key Aspects | Reference |
|---|---|---|---|---|
| C-5 | Electrophilic Aromatic Substitution | Standard electrophiles (e.g., HNO₃/H₂SO₄) | One of the electronically favored positions for electrophilic attack on the quinoline ring. | General principle |
| C-5 | Directed C-H Functionalization | Transition metal catalysts | Requires a suitable directing group to achieve high selectivity. | mdpi.com |
| C-3 | Iridium-Catalyzed Borylation | [Ir(cod)(OMe)]₂/dtbpy | Can provide access to C-3 functionalized quinolines through a boronate ester intermediate. | General methodology |
| C-3 | Br/Mg Exchange | i-PrMgCl·LiCl | Allows for the introduction of a magnesium-based nucleophile at the C-3 position of a bromo-substituted quinoline. | acs.org |
Chemical Reactivity and Derivatization Strategies of Methyl Quinoline 8 Carboxylate
Hydrolysis to Quinoline-8-Carboxylic Acid
The methyl ester group of methyl quinoline-8-carboxylate can be hydrolyzed to the corresponding carboxylic acid, quinoline-8-carboxylic acid. This reaction is typically carried out under acidic or basic conditions. The resulting quinoline-8-carboxylic acid is a versatile intermediate in its own right, with applications in the synthesis of more complex molecules. For instance, quinclorac, a herbicide, is a derivative of quinoline-8-carboxylic acid. nih.gov The hydrolysis of the ester is a fundamental step that allows for further derivatization at the carboxyl group. researchgate.net
Coordination Chemistry with Transition Metals
Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline (B57606) Ring
The quinoline ring is an aromatic system, but the reactivity of the two rings (benzene and pyridine) differs significantly. The pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Conversely, it is more susceptible to nucleophilic attack. In acidic conditions, the nitrogen is protonated, further deactivating the entire ring system to electrophilic substitution.
Electrophilic aromatic substitution on the quinoline ring of this compound predominantly occurs on the benzene (B151609) ring (positions 5, 6, and 7). The C8-carboxylate group, being electron-withdrawing, along with the deactivating effect of the protonated quinoline nitrogen under typical nitrating or sulfonating conditions, directs incoming electrophiles primarily to the C5 and C7 positions.
Nitration : Nitration of quinoline itself with a mixture of nitric and sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk For this compound, position 8 is blocked. Therefore, nitration is expected to occur at the C5 position, and possibly the C7 position. Studies on the nitration of 8-methylquinoline (B175542) show that the reaction yields 8-methyl-5-nitroquinoline, supporting the C5 position as a primary site for substitution. cdnsciencepub.com
Sulfonation : The sulfonation of quinoline with fuming sulfuric acid typically produces quinoline-8-sulfonic acid and quinoline-5-sulfonic acid. uop.edu.pk Given the substitution at C8 in this compound, sulfonation would be expected to occur at the C5 position. The recovery of quinoline-8-sulfonic acid from sulfonation mixtures is a standard industrial process. google.comgoogle.com
Halogenation : Bromination of tetrahydroquinoline derivatives has been shown to result in substitution on the benzene ring. For example, bromination of methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate can lead to dibromo derivatives at the 6 and 8 positions. researchgate.net For the aromatic this compound, halogenation would also be directed to the benzene ring, likely at C5 and/or C7.
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃ / H₂SO₄ | Methyl 5-nitroquinoline-8-carboxylate |
| Sulfonation | Fuming H₂SO₄ | Methyl 5-(sulfo)quinoline-8-carboxylate |
| Bromination | Br₂ / Lewis Acid | Methyl 5-bromoquinoline-8-carboxylate |
This table outlines the expected regioselectivity based on established principles of electrophilic substitution on the quinoline ring.
Directed Ortho Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base and directs deprotonation to a nearby ortho position. harvard.edunih.gov
For quinoline derivatives, the nitrogen atom can act as a directing group, facilitating lithiation at the C2 or C8 positions. Since the C8 position in this compound is already substituted, the nitrogen atom could potentially direct metalation to the C7 position, which is ortho to the C8-substituent. However, the ester group itself is generally a poor DMG and can be reactive towards organolithium reagents.
A more viable strategy might involve modifying the carboxylate to a more effective DMG, such as a pivaloyl amide, which can direct ortho-lithiation. nih.gov Research on other 8-substituted quinolines has demonstrated the feasibility of DoM. For instance, N,N-diethyl-8-methoxyquinoline-7-carboxamide has been synthesized using DoM, where the methoxy (B1213986) group at C8 directs lithiation to the C7 position. While not directly applied to this compound, these examples showcase the potential of DoM to achieve specific C-H functionalization on the quinoline scaffold.
C-H Activation and Functionalization
Transition metal-catalyzed C-H activation has become a cornerstone of modern organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. mdpi.com
Note: The outlined section refers to a C8-methyl group. The subject compound, this compound, contains a C8-carboxylate group (-COOCH₃), not a methyl group (-CH₃). The C-H bonds available are on the aromatic ring and on the methyl group of the ester. Direct C-H activation of an ester's methyl group is not a common transformation. However, the C-H activation of the C8-methyl group of the closely related compound, 8-methylquinoline, is a widely and successfully studied area. The following information pertains to 8-methylquinoline as a key substrate, as it is likely the intended focus of this topic.
The 8-methylquinoline scaffold is an ideal substrate for C(sp³)-H functionalization reactions. nih.gov The nitrogen atom of the quinoline ring acts as a powerful chelating director, enabling the formation of stable cyclometallated complexes with various transition metals. This chelation assistance allows for highly selective activation of the C-H bonds of the C8-methyl group.
A variety of transition metals, including rhodium, palladium, cobalt, and osmium, have been employed to catalyze the functionalization of the C8-methyl group. researchgate.netnih.govcsic.es These reactions allow for the introduction of a wide range of functionalities.
Examples of Catalyzed Reactions on 8-Methylquinoline:
Arylation, Alkenylation, and Alkylation : Rhodium and palladium catalysts have been used to perform arylation, alkenylation, and alkylation at the C8-methyl position with various coupling partners. rsc.org
Amidation : Rh(III) and Co(III) catalysts have been shown to effectively amidate the C(sp³)-H bond of 8-methylquinolines using reagents like N-hydroxyphthalimides or oxazolones. researchgate.netresearchgate.net
Acetoxylation : Palladium(II) systems can catalyze the aerobic C–H acetoxylation of 8-methylquinoline. acs.org
| Catalyst System | Reaction Type | Coupling Partner | Product |
| Rh(III) | Amidation | N-hydroxyphthalimides | 8-(aminomethyl)quinoline derivatives researchgate.net |
| Co(III) | Amidation | Oxazolones | 8-(aminomethyl)quinoline derivatives researchgate.net |
| Pd(II) | Acetoxylation | O₂ (oxidant) | 8-(acetoxymethyl)quinoline |
| Rh(III) | Heteroarylation | o-ethynylanilines | 8-(indol-3-yl)methyl-quinolines rsc.org |
This table summarizes selected transition metal-catalyzed C-H activation reactions of the C8-methyl group in 8-methylquinoline.
Regioselective Alkenylation and Alkylation
The regioselective functionalization of the quinoline scaffold is a key strategy for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. While direct studies on the regioselective alkenylation and alkylation of this compound are emerging, significant insights can be drawn from the extensive research on the closely related 8-methylquinoline. The proximity of the methyl ester group at the C8-position to the heterocyclic nitrogen atom allows it to act as a directing group, facilitating C-H activation at specific positions, analogous to the role of the methyl group in 8-methylquinoline.
Regioselective Alkenylation:
Transition metal-catalyzed C-H alkenylation represents a powerful and atom-economical method for the formation of C-C double bonds. Research on 8-methylquinoline has demonstrated that the methyl group at the 8-position can be selectively functionalized. For instance, a Cp*Co(III)-catalyzed C(sp³)–H bond activation of 8-methylquinoline enables its highly stereoselective and regioselective alkenylation with various alkynes. Current time information in Bangalore, IN. This reaction proceeds under mild conditions and tolerates a wide range of functional groups. The proposed mechanism involves the formation of a cobaltacycle intermediate, where the quinoline nitrogen acts as an internal directing group, facilitating the activation of the C-H bond of the methyl group.
Given the similar steric and electronic environment, it is anticipated that this compound would undergo analogous regioselective alkenylations. The nitrogen atom of the quinoline ring and the oxygen atom of the carboxylate group can coordinate to a metal center, directing the catalytic functionalization to specific C-H bonds of the quinoline ring, most likely at the C7 position due to electronic and steric factors.
A study on the C-2 selective C-H alkenylation of quinoline N-oxides using a heterogeneous palladium catalyst highlights the importance of the directing group in controlling regioselectivity. nih.gov While this study focuses on the N-oxide, it underscores the principle of directed C-H functionalization in quinoline systems.
Regioselective Alkylation:
Similar to alkenylation, regioselective alkylation of the quinoline core is a valuable transformation. Studies on 8-methylquinolines have shown that the C(sp³)–H bond of the methyl group can be selectively alkylated with olefins using ruthenium or rhodium catalysts. chemrxiv.org These reactions are highly regioselective, yielding the linear alkylated product. The reaction mechanism is believed to proceed through a five-membered metallacycle intermediate, directed by the quinoline nitrogen.
Furthermore, rhodium(III)-catalyzed C(sp³)–H alkylation of 8-methylquinolines with maleimides provides a direct route to succinimide-functionalized quinolines. nih.gov This protocol demonstrates the feasibility of introducing more complex alkyl groups at the 8-position. The directing effect of the quinoline nitrogen is crucial for the observed high regioselectivity.
For this compound, the ester group, in concert with the quinoline nitrogen, can be expected to direct alkylation reactions to specific positions on the quinoline ring. The chelation-assisted activation by the quinoline nitrogen and the carbonyl oxygen of the ester would likely favor functionalization at the C7 position.
The following table summarizes representative catalyst systems and conditions used for the regioselective functionalization of 8-methylquinoline, which can be considered as starting points for developing protocols for this compound.
| Reaction Type | Catalyst System | Coupling Partner | Key Features |
| Alkenylation | CpCo(III) | Alkynes | High stereoselectivity and regioselectivity for C(sp³)–H activation. Current time information in Bangalore, IN. |
| Alkylation | [RuCl₂(p-cymene)]₂ or [CpRhIIICl₂]₂ | Olefins (acrylates, styrenes) | Highly regioselective for linear alkylation at the C(sp³)–H bond. chemrxiv.org |
| Alkylation | Rh(III) | Maleimides | Direct C–H cleavage for the synthesis of succinimide (B58015) scaffolds. nih.gov |
Exploration of Novel Reaction Pathways and Mechanisms
Beyond classical functionalization, this compound is a substrate for exploring novel reaction pathways, leading to the synthesis of unique and complex molecular architectures. These investigations often reveal new mechanistic insights and expand the synthetic utility of the quinoline scaffold.
One notable example is the photochemical dearomative skeletal modification of heteroaromatics. In a study exploring this concept, this compound was shown to undergo an energy transfer-promoted dearomative [2+2] cycloaddition with vinyl acetate. acs.orgresearchgate.net This reaction results in the formation of a fused 6-4-6 ring system. The proposed mechanism involves the initial formation of a vinylcyclobutane intermediate, followed by a subsequent cyclobutane (B1203170) rearrangement to yield the kinetically stable fused ring product. acs.org This photochemical approach represents a significant departure from traditional ground-state reactions and provides access to structurally novel polycyclic compounds.
Another innovative derivatization involves the rhodium-catalyzed chelation-assisted C–O bond activation of the methyl ester group in this compound. chemrxiv.orgnuph.edu.ua In this reaction, this compound reacts with substituted phenyl boronic acids in the presence of a rhodium(I) complex to yield phenyl(quinolin-8-yl)methanone derivatives. chemrxiv.orgnuph.edu.ua This transformation is significant as it demonstrates the activation of a relatively unreactive ester C-O bond, facilitated by the chelation of the rhodium catalyst to the quinoline nitrogen and the carbonyl oxygen. This method provides a direct route to 8-benzoylquinoline core structures, which are present in various bioactive molecules.
Furthermore, studies on the reactivity of the quinoline ring itself have shown that this compound can exhibit selective reactivity. For instance, it was found to be unreactive under certain oxidation and chlorination conditions that readily functionalize other isomeric methyl quinolinecarboxylates. This inertness can be exploited for selective transformations at other positions of a molecule containing this scaffold.
The exploration of such novel pathways is crucial for expanding the chemical space accessible from simple quinoline precursors. The table below highlights some of these novel reactions.
| Reaction Type | Reagents/Conditions | Product Type | Mechanistic Highlight |
| Photochemical [2+2] Cycloaddition | Vinyl acetate, blue LEDs | Fused 6-4-6 ring system | Energy transfer-promoted dearomative cycloaddition and rearrangement. acs.orgresearchgate.net |
| C-O Bond Activation/Arylation | Phenyl boronic acid, Rh(I) complex | Phenyl(quinolin-8-yl)methanones | Chelation-assisted activation of the ester C-O bond. chemrxiv.orgnuph.edu.ua |
Advanced Spectroscopic Characterization and Structural Elucidation Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl Quinoline-8-Carboxylate
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to assign the chemical shifts of all protons and carbons and to establish the connectivity between them.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the quinoline (B57606) ring and the methyl ester group. The chemical shifts are influenced by the electronic environment of each proton. The aromatic protons of the quinoline ring typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The presence of the electron-withdrawing ester group at the C8 position and the nitrogen atom within the quinoline ring introduces significant anisotropy effects, causing further shifts in the proton signals. For instance, the proton at the C2 position is often the most deshielded due to its proximity to the nitrogen atom.
Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the quinoline ring are expected to appear in the aromatic region (δ 120-150 ppm), while the carbonyl carbon of the ester group will resonate further downfield (δ ~165-175 ppm), and the methyl carbon of the ester will appear in the upfield region (δ ~50-60 ppm). The specific chemical shifts are sensitive to the substitution pattern and the electronic effects of the nitrogen atom and the ester group.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | 8.9 - 9.2 | 150 - 152 |
| H3 | 7.4 - 7.6 | 121 - 123 |
| H4 | 8.1 - 8.3 | 136 - 138 |
| H5 | 7.9 - 8.1 | 128 - 130 |
| H6 | 7.5 - 7.7 | 126 - 128 |
| H7 | 7.8 - 8.0 | 129 - 131 |
| C8 | - | 130 - 132 |
| C9 (C=O) | - | 165 - 167 |
| O-CH₃ | 3.9 - 4.1 | 52 - 54 |
| C4a | - | 127 - 129 |
| C8a | - | 148 - 150 |
Note: These are predicted values based on known substituent effects on the quinoline ring system and may vary slightly from experimental values.
To unambiguously assign the proton and carbon signals and to confirm the structural framework of this compound, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the quinoline ring, allowing for the tracing of the connectivity from H2 to H3 to H4, and from H5 to H6 to H7.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to, providing a direct method for assigning the carbon signals based on the already assigned proton signals.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying characteristic functional groups.
The IR and Raman spectra of this compound will be dominated by the vibrational modes of the quinoline ring and the ester functional group.
Quinoline Ring Vibrations: The quinoline ring will exhibit a series of characteristic C-H stretching vibrations in the region of 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations in the fingerprint region between 1400 and 1600 cm⁻¹. Out-of-plane C-H bending vibrations, which are often strong in the IR spectrum, will appear in the 700-900 cm⁻¹ region and are diagnostic of the substitution pattern on the aromatic ring.
Ester Group Vibrations: The most prominent feature of the ester group is the strong C=O stretching vibration, which is expected to appear in the range of 1715-1730 cm⁻¹ in the IR spectrum. The C-O stretching vibrations of the ester will produce strong bands in the 1100-1300 cm⁻¹ region. The methyl group will show characteristic C-H stretching and bending vibrations.
Interactive Data Table: Characteristic IR and Raman Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |
| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium | Medium |
| C=O Stretch (Ester) | 1715 - 1730 | Strong | Weak |
| C=C/C=N Ring Stretch | 1400 - 1600 | Medium-Strong | Strong |
| C-O Stretch (Ester) | 1100 - 1300 | Strong | Medium |
| Aromatic C-H Bend (out-of-plane) | 700 - 900 | Strong | Weak |
To aid in the assignment of the experimental vibrational spectra, theoretical calculations using methods like Density Functional Theory (DFT) are often performed. These calculations can predict the vibrational frequencies and intensities with a reasonable degree of accuracy. By comparing the calculated spectrum with the experimental IR and Raman spectra, a more detailed and confident assignment of the observed vibrational modes can be achieved. Discrepancies between the theoretical and experimental frequencies can often be reconciled by applying a scaling factor to the calculated frequencies.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
For this compound (C₁₁H₉NO₂), the molecular weight is 187.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 187. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Key expected fragments for this compound include:
[M - OCH₃]⁺: Loss of the methoxy (B1213986) radical (·OCH₃, 31 Da) would result in a fragment at m/z 156. This corresponds to the quinoline-8-carbonyl cation.
[M - COOCH₃]⁺: Loss of the carbomethoxy radical (·COOCH₃, 59 Da) would lead to a fragment at m/z 128, corresponding to the quinolinyl cation.
Quinoline ring fragmentation: The quinoline ring itself can undergo fragmentation, typically by losing HCN (27 Da) from the pyridinyl part of the ring system.
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Formula |
| 187 | Molecular Ion [M]⁺˙ | [C₁₁H₉NO₂]⁺˙ |
| 156 | [M - OCH₃]⁺ | [C₁₀H₆NO]⁺ |
| 128 | [M - COOCH₃]⁺ | [C₉H₆N]⁺ |
| 101 | [C₉H₆N - HCN]⁺ | [C₈H₅]⁺ |
This comprehensive spectroscopic analysis, combining NMR, IR, Raman, and MS techniques, provides a robust and detailed structural characterization of this compound, which is essential for understanding its chemical properties and reactivity.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. This method is distinguished from standard mass spectrometry by its ability to measure mass-to-charge ratios (m/z) with very high accuracy, typically to within a few parts per million (ppm). This precision enables the differentiation between molecules that have the same nominal mass but different elemental formulas.
For an organic molecule like this compound (C₁₁H₉NO₂), HRMS can experimentally verify its elemental composition by providing a highly accurate mass measurement. The theoretical exact mass of this compound can be calculated by summing the exact masses of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). An experimentally obtained mass that closely matches this theoretical value provides strong evidence for the correct elemental formula.
The data obtained from HRMS is crucial in the initial stages of characterizing a new compound or confirming the identity of a synthesized molecule, providing a fundamental piece of evidence for its chemical formula.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an indispensable tool for determining the purity of a sample and for identifying and quantifying the components of a mixture.
In the context of this compound, GC-MS analysis would involve injecting a vaporized sample into a long, thin capillary column. The separation of components is based on their different affinities for the stationary phase lining the column and their volatilities. As each component elutes from the column at a specific retention time, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound by comparing the fragmentation pattern to spectral libraries.
GC-MS is routinely used to assess the purity of synthesized quinoline derivatives. A pure sample of this compound would ideally show a single peak in the gas chromatogram. The presence of additional peaks would indicate the presence of impurities, which could be starting materials, byproducts, or degradation products. The mass spectrum of each impurity peak can be analyzed to identify its structure.
Furthermore, GC-MS is highly effective in analyzing reaction mixtures to monitor the progress of a synthesis or to determine the ratio of products in a mixture. For example, in the synthesis of methylquinoline isomers, GC-MS analysis of the reaction mixture can clearly show the ratio of the different isomers formed.
While a specific GC-MS protocol for the purity analysis of this compound is not detailed in the provided sources, the general methodology is well-established for quinoline compounds. The conditions, such as the type of GC column, temperature program, and ionization method, would be optimized to achieve good separation and sensitive detection.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This analysis provides valuable information about the electronic structure of a compound, particularly the nature of its conjugated π-electron systems.
The quinoline ring system in this compound contains a conjugated aromatic system, which gives rise to characteristic UV-Vis absorption bands. These absorptions are typically due to π → π* and n → π* electronic transitions. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, while n → π* transitions involve the excitation of a non-bonding electron (for example, from the nitrogen atom) to a π* antibonding orbital.
The UV-Vis spectrum of a compound is typically presented as a plot of absorbance versus wavelength. The wavelengths at which the absorbance is at a maximum are known as the absorption maxima (λmax). These values are characteristic of the chromophore (the light-absorbing part of the molecule). For quinoline and its derivatives, multiple absorption bands are often observed. For instance, 8-hydroxyquinoline (B1678124), a closely related compound, exhibits absorption peaks that can be attributed to π-π* and n-π* transitions within the quinoline ring.
The intensity of an absorption band is quantified by the molar absorptivity (ε), also known as the molar extinction coefficient. It is a measure of how strongly a chemical species absorbs light at a given wavelength and is determined by the Beer-Lambert law. Molar absorptivity values can provide insights into the probability of a particular electronic transition.
While specific λmax and ε values for this compound are not provided in the searched literature, studies on similar quinoline derivatives can offer an indication of the expected spectral features. For example, the UV-Vis absorption of quinoline derivatives is known to be influenced by the nature and position of substituents on the quinoline ring.
Table 1: Illustrative UV-Vis Absorption Data for a Related Quinoline Derivative
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |
| 8-Hydroxyquinoline Complex | Methanol (B129727) | 253 | 22089 |
This table provides example data for a related compound to illustrate the type of information obtained from UV-Vis spectroscopy.
The electronic absorption spectrum of a molecule can be influenced by the polarity of the solvent in which it is dissolved, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited electronic states of the molecule. The interactions between the solute and solvent molecules can alter the energy gap between these states, leading to a shift in the absorption maxima.
A shift to a longer wavelength (red shift or bathochromic shift) indicates that the excited state is more stabilized by the solvent than the ground state. Conversely, a shift to a shorter wavelength (blue shift or hypsochromic shift) suggests that the ground state is more stabilized.
For quinoline derivatives, solvatochromic studies have shown that the absorption spectra can be sensitive to solvent polarity. The nature of the solute-solvent interactions, including non-specific interactions (like dipole-dipole forces) and specific interactions (like hydrogen bonding), governs the extent and direction of the spectral shifts. For instance, in a study of quinolin-8-yl 2-hydroxybenzoate, it was found that the spectral shifts in the absorption spectra are effectively controlled by dispersion-polarization forces, which describe non-specific interactions. The investigation of solvent effects on the UV-Vis spectrum of this compound would provide valuable information about the charge distribution in its ground and excited states.
X-ray Crystallography for Solid-State Structure Determination
To perform an X-ray crystallographic analysis, a single crystal of the compound of sufficient quality is required. This crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a diffraction pattern of spots. The intensities and positions of these spots are used to calculate an electron density map, from which the positions of the individual atoms can be determined.
While a crystal structure for this compound was not found in the searched literature, the structures of several related quinoline derivatives have been determined by X-ray crystallography. For example, the crystal structure of methyl quinoline-2-carboxylate has been reported. Analysis of such structures reveals important details about the planarity of the quinoline ring system and the conformation of the substituent groups.
In the solid state, molecules of this compound would be expected to pack in a regular, repeating arrangement, influenced by intermolecular forces such as van der Waals interactions and potentially π-π stacking between the aromatic quinoline rings. The crystal structure would provide precise measurements of these intermolecular distances and geometries. This information is crucial for understanding the physical properties of the solid material and can be used in computational modeling and drug design. The structure of synthesized compounds, including various quinoline derivatives, has been confirmed by single-crystal X-ray diffraction.
Computational Chemistry and Theoretical Investigations of Methyl Quinoline 8 Carboxylate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. mdpi.comrsc.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between computational cost and accuracy. nih.gov Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are frequently employed to investigate the properties of quinoline (B57606) derivatives. dergi-fytronix.commdpi.comresearchgate.net These calculations are fundamental to understanding the molecule's geometry, vibrational modes, and electronic behavior. nih.gov
Geometry optimization is a computational process used to determine the most stable, lowest-energy three-dimensional arrangement of atoms in a molecule. researchgate.net For Methyl Quinoline-8-Carboxylate, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles. The quinoline core, a bicyclic heteroaromatic system, is expected to be largely planar. The optimization process refines the position of the methyl carboxylate group (-COOCH₃) at the 8-position relative to this plane. The B3LYP method, in particular, has been shown to produce geometric parameters that closely align with experimental data for similar compounds. researchgate.net The resulting optimized structure represents the molecule's conformation in the gaseous state and serves as the foundation for all subsequent computational analyses.
| Parameter | Bond/Angle | Typical Value |
| Bond Length | C-C (aromatic) | ~1.39 - 1.42 Å |
| C-N (aromatic) | ~1.37 Å | |
| C-H | ~1.08 Å | |
| Bond Angle | C-C-C (in ring) | ~120° |
| C-N-C (in ring) | ~117° |
Vibrational frequency calculations are performed on the optimized molecular structure to predict its infrared (IR) and Raman spectra. nih.gov These calculations not only provide the frequencies of the vibrational modes but also their intensities. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds. Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific functional groups within the molecule. researchgate.net For this compound, characteristic vibrations would include C-H stretching in the aromatic rings, C=N stretching of the quinoline moiety, and C=O and C-O stretching from the methyl carboxylate group. Comparing theoretical spectra with experimental data allows for a detailed confirmation of the molecular structure. researchgate.net
Table 2: Selected Predicted Vibrational Frequencies for Quinoline Derivatives Note: This table is illustrative and based on data for various quinoline derivatives. Specific frequencies for this compound would require a dedicated calculation.
| Wavenumber (cm⁻¹) | Assignment (based on PED) |
| ~3100-3000 | Aromatic C-H stretching |
| ~1620-1580 | C=C and C=N ring stretching |
| ~1720 | C=O stretching (ester) |
| ~1450 | CH₃ bending |
| ~1250 | C-O stretching (ester) |
| ~830-750 | C-H out-of-plane bending |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. libretexts.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.orgresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netwuxibiology.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. researchgate.net For quinoline derivatives, the HOMO is typically distributed across the entire quinoline ring system, while the LUMO's location can vary depending on the substituents. researchgate.net Analysis of these orbitals for this compound helps in predicting its behavior in chemical reactions. researchgate.net
Table 3: Illustrative FMO Energies and Properties of Quinoline Derivatives Note: The values presented are representative for quinoline-based compounds and are not specific to this compound.
| Parameter | Value (eV) | Implication |
| EHOMO | ~ -6.5 | Electron-donating ability |
| ELUMO | ~ -1.5 | Electron-accepting ability |
| Energy Gap (ΔE) | ~ 5.0 | High chemical stability |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. chemrxiv.orgresearchgate.net The MEP map displays different colors on the molecule's electron density surface to represent areas of varying electrostatic potential. wolfram.com Typically, red areas indicate negative potential (electron-rich regions) and are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor regions) and are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a region of negative potential around the quinoline nitrogen atom and the carbonyl oxygen of the ester group, identifying them as primary sites for interaction with electrophiles or for forming hydrogen bonds. nih.gov The aromatic protons would be associated with regions of positive potential.
Table 4: Example NBO Analysis of Donor-Acceptor Interactions Note: This table illustrates the type of data obtained from an NBO analysis for a substituted aromatic system.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N | π* (C-C) | ~30-40 | Lone Pair → Antibonding π |
| π (C=C) | π* (C=C) | ~15-25 | π → π* Intramolecular Charge Transfer |
| LP (2) O | σ* (C-O) | ~20-30 | Lone Pair → Antibonding σ |
Molecular Dynamics (MD) Simulations
While DFT calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions with their environment over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and binding processes. researchgate.net For this compound, MD simulations could be employed to understand its behavior in different solvents, its ability to permeate membranes, or its interaction with a biological target like an enzyme or receptor. researchgate.net These simulations provide a temporal dimension to the molecular analysis, bridging the gap between static computational models and real-world dynamic systems. mdpi.com
Quantum Chemical Parameters and Reactivity Descriptors
The reactivity of a molecule is fundamentally governed by its electronic structure. Quantum chemical calculations allow for the determination of various parameters that act as descriptors of this reactivity. nih.govrsc.org These descriptors, derived from the molecular orbital theory, help in understanding how this compound is likely to interact with other chemical species. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.netnih.gov
From these fundamental energies, several global reactivity descriptors can be calculated to provide a more nuanced understanding of the molecule's chemical behavior. These include:
Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when a molecule accepts an electron, approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as ω = χ² / 2η.
| Parameter | Symbol | Formula | Significance | Typical Calculated Value (eV) for Quinoline Derivatives |
|---|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | - | Electron donating ability | -5.5 to -6.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Electron accepting ability | -1.5 to -2.5 |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and kinetic stability | 3.5 to 4.5 |
| Ionization Potential | I | -EHOMO | Energy to remove an electron | 5.5 to 6.5 |
| Electron Affinity | A | -ELUMO | Energy released when accepting an electron | 1.5 to 2.5 |
| Electronegativity | χ | (I + A) / 2 | Ability to attract electrons | 3.5 to 4.5 |
| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron distribution | 1.75 to 2.25 |
| Chemical Softness | S | 1 / (2η) | Polarizability | 0.22 to 0.29 |
| Electrophilicity Index | ω | χ² / (2η) | Electrophilic character | 2.7 to 3.5 |
These descriptors are invaluable in predicting the reactive sites of the molecule and its behavior in various chemical reactions. researchgate.netresearchgate.net For instance, a higher electrophilicity index suggests the molecule will be a strong electrophile in reactions.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical switching and data storage. nih.govjhuapl.edu Organic molecules, particularly those with extended π-conjugated systems, often exhibit significant NLO responses. nih.gov The quinoline ring system, with its delocalized electrons, provides a promising scaffold for NLO materials. nih.govnih.gov
The NLO properties of a molecule are described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). These terms quantify the molecule's response to an applied electric field. While linear polarizability (α) describes the linear response, the first hyperpolarizability (β) is responsible for second-order NLO phenomena like second-harmonic generation. researchgate.net A large β value is a key indicator of a potentially useful NLO material. researchgate.net
Computational methods, specifically DFT and time-dependent DFT (TD-DFT), are widely used to predict the NLO properties of molecules. nih.govresearchgate.net These calculations can determine the components of the polarizability and hyperpolarizability tensors. The average polarizability <α> and the total first hyperpolarizability (βtot) are then calculated from these tensor components. For quinoline derivatives, the NLO response is often associated with intramolecular charge transfer (ICT) from electron-donating groups to electron-accepting groups through the π-system. nih.gov The electron-withdrawing nature of the quinoline moiety can play a significant role in this process. nih.gov
Theoretical studies on various quinoline derivatives have shown that structural modifications can significantly tune their NLO properties. nih.gov While specific experimental or theoretical NLO data for this compound is not available in the reviewed literature, the table below presents representative calculated values for related quinoline-based compounds to illustrate the magnitude of these properties. These values are typically calculated at the DFT level of theory (e.g., B3LYP/6-311G(d,p)). nih.gov
| Parameter | Symbol | Significance | Typical Calculated Value for Quinoline Derivatives (esu) |
|---|---|---|---|
| Average Polarizability | <α> | Linear response to an electric field | 20 - 40 x 10-24 |
| Total First Hyperpolarizability | βtot | Second-order non-linear optical response | 1 - 15 x 10-30 |
The calculated first hyperpolarizability of some quinoline derivatives has been shown to be many times that of standard NLO materials like urea, indicating their potential for NLO applications. researchgate.net The presence of the ester group in this compound, being an electron-withdrawing group, could influence the ICT characteristics and thus the NLO response of the molecule.
Mechanistic Studies of Reactions Involving this compound
While specific mechanistic studies detailing reactions of this compound are limited, the reactivity of the quinoline-8-carboxylate moiety is well-documented in the context of coordination chemistry and catalysis. The nitrogen atom of the quinoline ring and the oxygen atom of the carboxylate group can act as a bidentate ligand, chelating to metal centers. This chelating ability is central to its role in various catalytic reactions.
A prominent example is the use of Palladium(II) bis(quinoline-8-carboxylate), [Pd(quinoline-8-carboxylate)2], as a highly efficient, phosphine-free catalyst for Heck and Suzuki cross-coupling reactions. nih.govorganic-chemistry.orgacs.org Mechanistic investigations of these reactions suggest that the quinoline-8-carboxylate ligand plays a crucial role in the catalytic cycle.
In the Heck reaction , which couples aryl halides with alkenes, the proposed mechanism involves the following key steps:
Oxidative Addition: The active Pd(0) species, likely formed in situ from the Pd(II) precatalyst, undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.
Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the aryl group into the C=C bond.
β-Hydride Elimination: This step forms the final coupled product and a palladium-hydride species.
Reductive Elimination: The catalyst is regenerated by the reductive elimination of H-X, often facilitated by a base.
The quinoline-8-carboxylate ligand is believed to stabilize the palladium catalyst throughout this cycle, preventing its decomposition and promoting high turnover numbers. organic-chemistry.org
Similarly, in the Suzuki reaction , which couples aryl halides with boronic acids, the quinoline-8-carboxylate ligand facilitates the key steps of the catalytic cycle:
Oxidative Addition: Similar to the Heck reaction, a Pd(0) species reacts with the aryl halide.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, typically involving a borate (B1201080) intermediate formed by the reaction of the boronic acid with a base.
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
The N,O-bidentate chelation of the quinoline-8-carboxylate ligand provides thermal stability to the catalyst and influences the electronic properties of the palladium center, thereby affecting the efficiency of the oxidative addition and reductive elimination steps. organic-chemistry.org The use of such phosphine-free catalysts is also advantageous due to their lower cost and air stability. organic-chemistry.org
Other reactions involving quinoline carboxylic acids include the Doebner reaction for the synthesis of quinoline-4-carboxylic acids, which proceeds through the condensation of anilines, aldehydes, and pyruvic acid. nih.govacs.org The mechanistic details of these reactions often involve imine formation followed by cyclization and subsequent oxidation. nih.gov While not directly involving this compound, these studies highlight the rich and varied reactivity of the quinoline carboxylic acid framework.
Medicinal Chemistry and Biological Activity Research of Methyl Quinoline 8 Carboxylate Derivatives
Antimicrobial Activities
Methyl quinoline-8-carboxylate derivatives have been the subject of numerous studies to evaluate their efficacy against a variety of microbial pathogens. These investigations have revealed significant antibacterial and antifungal properties, alongside insights into their mechanisms of action.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
A considerable body of research has demonstrated the potent antibacterial activity of this compound derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of novel quinoline (B57606) derivatives were synthesized and showed moderate to good antibacterial activity against various strains. neuroquantology.com The presence of a methyl group has been noted as a factor contributing to this activity. neuroquantology.com
In one study, newly synthesized quinoline-carboxamide derivatives, including a methyl ester derivative, exhibited larger inhibition diameters against several bacterial strains when compared to standard antibiotics. nih.gov Specifically, compound 1a (methyl 2-oxo-1.2-dihydroquinoline-4-yl-L-alaninate) showed the highest in vitro antibacterial activity against Enterococcus faecalis. nih.gov Another study reported that new heterocyclic derivatives of 8-hydroxyquinoline (B1678124) displayed remarkable antibacterial activity, superior to the standard antibiotic Penicillin G, against strains such as E. coli, S. aureus, V. parahaemolyticus, and P. aeruginosa. researchgate.net
Furthermore, certain quinoline derivatives have displayed broad-spectrum antibacterial effects. For example, a quinolone-coupled hybrid, compound 5d, was found to be effective against most of the tested Gram-positive and Gram-negative strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.125–8 μg/mL. The versatility of the quinoline scaffold allows for modifications that can enhance antibacterial potency against a wide array of bacterial pathogens. neuroquantology.com
Table 1: Antibacterial Activity of Selected Quinoline Derivatives
| Compound/Derivative | Bacterial Strains | Activity/MIC Value | Reference |
| Quinoline-hydrazone derivatives | E. coli, P. aeruginosa, E. faecium, S. aureus, K. pneumonia, A. baumanii | Moderate to better activity | neuroquantology.com |
| Methyl 2-oxo-1.2-dihydroquinoline-4-yl-L-alaninate (1a) | Enterococcus faecalis | Highest in vitro activity | nih.gov |
| 8-Hydroxyquinoline derivatives | E. coli, S. aureus, V. parahaemolyticus, P. aeruginosa | Superior to Penicillin G | researchgate.net |
| Quinolone coupled hybrid 5d | Various Gram-positive and Gram-negative strains | 0.125–8 μg/mL |
Antifungal Properties
In addition to their antibacterial action, derivatives of this compound have also been investigated for their antifungal properties. Several studies have reported promising results against various fungal species. For example, a series of new quinoline derivatives were tested for their in vitro antifungal activity, with some compounds showing activity comparable to or higher than the standard drug fluconazole. researchgate.netnih.gov
Research has also explored the antifungal potential of these derivatives against phytopathogenic fungi. In one such study, several synthesized quinoline derivatives exhibited good antifungal effects against fungi like S. sclerotiorum and B. cinerea. frontiersin.org Specifically, compound Ac12 demonstrated potent activity with EC50 values of 0.52 and 0.50 μg/mL against these fungi, respectively, which was more potent than the commercial fungicide 8-hydroxyquinoline. frontiersin.org
Furthermore, novel quinoline thioether derivatives have been synthesized and evaluated for their in vitro antifungal activities against ten phytopathogenic fungi. mdpi.com Among these, compound 3l, 4‐(allylthio)‐8‐fluoro‐2,3‐dimethylquinoline, showed significant antifungal activity. mdpi.com The synthetic versatility of the quinoline nucleus facilitates the development of derivatives with selective and potent antifungal actions against a range of fungal strains, including those of clinical and agricultural importance. nih.gov
Mechanism of Action Studies (e.g., DNA Gyrase Inhibition)
A key mechanism through which many quinoline-based antimicrobials exert their effect is the inhibition of bacterial DNA gyrase. researchgate.netnih.gov This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. Several studies have focused on this compound derivatives as potential DNA gyrase inhibitors.
One study identified an 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative, compound 13e, which exhibited potent activity against Escherichia coli DNA gyrase with an IC50 value of 0.0017 μM. researchgate.net This highlights the potential of this scaffold in developing new chemical classes of GyrB/ParE inhibitors. researchgate.net
The development of novel quinoline derivatives as inhibitors of bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV, has been a significant area of research. These dual-targeting agents have shown potent in vitro and in vivo antibacterial activity. Computational studies, such as molecular docking, have further elucidated the binding interactions of these derivatives with the active sites of DNA gyrase subunits, providing a basis for the rational design of more potent inhibitors. nih.gov
Anticancer and Antitumor Potential
The quinoline scaffold is a prominent feature in a number of anticancer agents, and derivatives of this compound have been actively explored for their potential in cancer therapy. researchgate.netnih.gov Research in this area has focused on their ability to inhibit the growth of cancer cells and induce programmed cell death, as well as their interactions with key molecular targets in cancer pathways.
Inhibition of Cancer Cell Proliferation and Induction of Apoptosis
Numerous studies have demonstrated the antiproliferative activity of quinoline derivatives against a variety of cancer cell lines. nih.gov These compounds have been shown to induce cell cycle arrest and apoptosis, key mechanisms for controlling cancer cell growth. nih.gov For example, certain 2,4-disubstituted quinoline derivatives have exhibited cytotoxic activity by inducing cell cycle arrest and apoptosis. researchgate.net
A novel 8-hydroxyquinoline derivative, 5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11), was found to induce cell death in breast cancer cells through both paraptosis and apoptosis. This compound triggered extensive cytoplasmic vacuolation derived from the endoplasmic reticulum (ER) and mitochondria, a characteristic of paraptosis. Furthermore, it also induced apoptosis, partially through the activation of the ERK pathway.
Flow cytometry analysis of cancer cells treated with quinoline derivatives has confirmed their ability to induce cell cycle arrest, often in the G2 or S-phase. frontiersin.org Microscopic analysis using staining techniques like DAPI has revealed chromatin condensation and nuclear fragmentation, which are hallmarks of apoptosis. frontiersin.org
Table 2: Antiproliferative and Apoptotic Activity of Selected Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Effect | Reference |
| 2,4-Disubstituted quinoline derivatives | Various | Cell cycle arrest, Apoptosis | researchgate.net |
| 5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11) | Breast cancer cells (MCF7, MDA-MB-231) | Paraptosis, Apoptosis | |
| Various quinolone and quinoline derivatives | Breast (MCF-7), Bone marrow (K-562), Cervical (HeLa) | G2 or S-phase cell cycle arrest, Chromatin condensation, Nuclear fragmentation | frontiersin.org |
| 8-hydroxy-2-quinolinecarbaldehyde (3) | Various human cancer cell lines | Cytotoxicity (MTS50 range of 6.25-25 μg/mL) | nih.gov |
Interaction with Key Enzymes and Proteins in Cancer Pathways
The anticancer effects of this compound derivatives are often mediated by their interaction with critical enzymes and proteins involved in cancer progression. Kinase inhibition is a prominent mechanism, with many quinoline derivatives targeting receptors like c-Met, VEGF, and EGF, which are pivotal for activating carcinogenic pathways such as Ras/Raf/MEK and PI3K/AkT/mTOR.
For instance, a series of novel quinoline compounds were identified as inhibitors of DNA methyltransferases (DNMTs), particularly DNMT3A. researchgate.net These compounds not only inhibited the enzyme but also induced its degradation, representing a dual mechanism of action. researchgate.net In human colorectal carcinoma cells (HCT116), these derivatives induced the expression of a reporter gene through promoter demethylation, confirming their in-cell activity. researchgate.net
Furthermore, molecular docking studies have been employed to understand the binding modes of these derivatives with their protein targets. A novel 8-hydroxyquinoline derivative, HQ-11, showed a favorable binding mode in the active site of the chymotrypsin-like β5 subunit of the proteasome, suggesting that proteasome dysfunction contributes to its anticancer effects by aggravating ER stress. The versatility of the quinoline scaffold allows for the design of derivatives that can target a wide range of proteins and enzymes integral to cancer cell survival and proliferation.
Anti-Inflammatory Properties
Quinoline derivatives have been extensively investigated for their anti-inflammatory potential. researchgate.netalliedacademies.org The mechanism of action for many of these compounds is linked to the inhibition of key inflammatory mediators. For instance, certain synthetic quinoline compounds have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain. nih.gov
Research on quinoline-related carboxylic acid derivatives has demonstrated their significant anti-inflammatory affinities. nih.gov Studies on lipopolysaccharide (LPS)-induced inflammation in mouse macrophages have shown that quinoline-3-carboxylic and quinoline-4-carboxylic acids exhibit impressive anti-inflammatory effects without significant cytotoxicity. nih.gov While direct studies on the anti-inflammatory properties of this compound are not extensively documented, the established anti-inflammatory profile of the quinoline nucleus suggests that this compound and its derivatives are promising candidates for further investigation. nih.govresearchgate.net The anti-inflammatory activity of some quinoline derivatives is presented in the table below.
| Compound | Assay | Results | Reference |
| 3-(4-methyl-benzyl)-3,4,7,8-tetrahydro-2H,5H-1-oxa-3,5-diaza-anthracen-6-one | Xylene-induced ear edema in mice | 63.19% inhibition | researchgate.net |
| 9-(4-fluoro-phenyl)-5,8,9,10-tetrahydro-4H-7-oxa-2,3,9,11b-tetraaza-cyclopenta[a]anthracene | Xylene-induced ear edema in mice | 68.28% inhibition | researchgate.net |
| 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid | Xylene-induced ear edema in mice | High anti-inflammatory effect comparable to diclofenac (B195802) and celecoxib | nih.gov |
Antimalarial Activity and Quinolone-Based Drug Development
The quinoline ring is historically significant in the fight against malaria, with quinine (B1679958) being the first effective treatment for the disease. nih.gov Since then, numerous synthetic quinoline-based drugs, such as chloroquine, mefloquine, and primaquine (B1584692), have been developed. ijprajournal.comnih.gov The emergence of drug-resistant strains of Plasmodium falciparum necessitates the continuous development of new antimalarial agents, and quinoline derivatives remain a primary focus of this research. researchgate.netacs.org
The development of hybrid molecules, which combine the quinoline scaffold with other pharmacophores, is a promising strategy to overcome drug resistance. nih.gov For instance, quinoline-pyrimidine and quinoline-ferrocene hybrids have shown potent antimalarial activity. nih.gov While specific data on the antimalarial activity of this compound is limited, the 8-position of the quinoline ring is a key site for substitution in antimalarial drug design, as exemplified by the 8-aminoquinoline (B160924) drug, primaquine. frontiersin.org This suggests that derivatives of this compound could be valuable intermediates in the synthesis of novel antimalarial compounds. ymerdigital.comscience.gov
Structure-Activity Relationship (SAR) Studies
The biological efficacy of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. rsc.org Structure-activity relationship (SAR) studies are therefore crucial for the rational design of more potent and selective therapeutic agents.
The substitution pattern on the quinoline nucleus plays a critical role in determining the biological activity of its derivatives. For example, in a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides, the nature of the substituent at the 8-position significantly influenced their inhibitory activity against carbonic anhydrase isoforms. nih.gov A methyl substitution on the 8-OH group resulted in a potent inhibitor of human carbonic anhydrase I and II. nih.gov
Similarly, for antibacterial quinolones, a 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety annulated with an aromatic ring is essential for activity. slideshare.net Substitutions at various positions further modulate this activity; for instance, a fluorine atom at position 6 and a lower alkyl group at position 1 are associated with enhanced antibacterial potency. slideshare.net These findings highlight the importance of systematic modifications of the quinoline scaffold to optimize biological efficacy.
Computational methods, particularly molecular docking, have become indispensable tools in drug discovery for predicting the binding interactions between a ligand and a target protein. ijprajournal.com These studies provide valuable insights into the SAR of quinoline derivatives and guide the design of new compounds with improved activity. researchgate.netnih.gov
Molecular docking studies have been employed to investigate the anti-inflammatory mechanism of quinoline derivatives by modeling their interactions with the active site of COX-2. nih.gov Similarly, in the context of antimalarial drug development, docking studies have helped to elucidate the binding modes of quinoline-based compounds with key Plasmodium falciparum targets, such as lactate (B86563) dehydrogenase and dihydrofolate reductase. nih.govnih.gov For instance, docking of quinoline derivatives into the active site of lactate dehydrogenase has helped to explain their bioactive conformations and guide the design of more potent antimalarial agents. nih.gov
Interaction Studies with Biomolecules
The therapeutic effects of quinoline derivatives are mediated by their interactions with various biomolecules, including enzymes and proteins. nih.gov Understanding these interactions at a molecular level is crucial for elucidating their mechanism of action and for the development of targeted therapies.
Quinoline-based compounds have been shown to inhibit a diverse range of enzymes. nih.gov For example, a series of 8-substituted quinoline-2-carboxamides were found to be potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II. nih.gov The inhibition constants (K
| Compound | hCA I KI (nM) | hCA II KI (nM) | Reference |
| 5h (methyl substitution at 8-OH) | 61.9 | 33.0 | nih.gov |
| 5a (4-nitro benzyl (B1604629) substitution at 8-OH) | 88.4 | Not specified in abstract | nih.gov |
| 5b (2-bromo benzyl substitution at 8-OH) | 85.7 | Not specified in abstract | nih.gov |
Molecular docking simulations of quinoline derivatives with protein targets have revealed key binding interactions. For instance, the quinoline nitrogen often acts as a hydrogen bond acceptor, playing a pivotal role in the stabilization of the ligand-protein complex. nih.gov Furthermore, π-π stacking interactions between the quinoline ring and aromatic amino acid residues in the active site are also important for binding. nih.gov These interactions are crucial for the inhibitory activity of quinoline-based compounds against various enzymes.
Metal Chelation and its Biological Relevance
Extensive research into the medicinal chemistry of quinoline derivatives has often highlighted the significance of metal chelation as a key mechanism driving their biological activity. The ability of a molecule to bind to essential metal ions can disrupt crucial biological processes in pathogenic organisms or cancer cells, leading to therapeutic effects. This is particularly well-documented for derivatives of 8-hydroxyquinoline (8-HQ), where the nitrogen atom at position 1 and the hydroxyl group at position 8 form a powerful bidentate chelation site for various metal ions. nih.govresearchgate.net The formation of these metal complexes often enhances the biological potency of the parent molecule. scirp.orgelsevierpure.com
However, in the case of this compound, the chelating landscape is fundamentally different. The presence of a methyl ester group (-COOCH₃) at the 8-position, instead of a hydroxyl group (-OH), significantly alters the molecule's ability to coordinate with metal ions. While the quinoline nitrogen remains a potential coordination site, the second site would involve the carbonyl oxygen of the ester. Unlike the acidic proton of a hydroxyl group, which can be displaced to form a stable anionic ligand, the ester group is a much weaker, neutral donor.
A thorough review of available scientific literature reveals a notable absence of studies focused on the metal chelation properties of this compound itself and the subsequent biological evaluation of any resulting metal complexes. The vast majority of research on the biological relevance of metal chelation in this scaffold is concentrated on 8-hydroxyquinolines nih.govresearchgate.netresearchgate.net and, to a lesser extent, quinoline carboxylic acids where the carboxylic acid group is at a different position (e.g., position 2). nih.gov
For instance, studies on 8-hydroxyquinoline have demonstrated that its metal complexes exhibit potent antimicrobial and anticancer activities. nih.govscirp.org The chelation is believed to facilitate the transport of the metal ion across cell membranes, leading to interference with enzyme functions or the generation of reactive oxygen species (ROS) that induce cell death. sciforum.net
Table 1: Comparison of Potential Metal Chelation Sites
| Compound | Position 1 Donor | Position 8 Donor | Nature of Chelation |
|---|---|---|---|
| 8-Hydroxyquinoline | Quinoline Nitrogen | Deprotonated Hydroxyl Oxygen | Strong, forms stable 5-membered ring with metal ion. |
Due to the chemical differences in the chelating moiety, this compound is not considered a strong chelating agent in the same vein as 8-hydroxyquinoline. This likely explains the lack of dedicated research into its metal complexes and their biological relevance. Consequently, there are no detailed research findings or data tables of biological activity for metal complexes of this compound to report. The biological activities associated with this specific compound are therefore likely to arise from mechanisms other than metal chelation.
Catalytic Applications and Materials Science Research
Methyl Quinoline-8-Carboxylate as a Ligand in Catalysis
The quinoline-8-carboxylate moiety is an effective N,O-bidentate ligand, meaning it can bind to a metal center through both its nitrogen and oxygen atoms. This chelation effect often leads to the formation of stable and catalytically active metal complexes. The presence of the chelating nitrogen atom in derivatives like 8-methylquinoline (B175542) facilitates the formation of cyclometallated complexes with a variety of transition metals, which is a key step in many catalytic C-H activation and functionalization reactions. semanticscholar.orgnih.gov
Transition Metal Catalyzed Reactions
Research has prominently featured quinoline-8-carboxylate derivatives in transition metal catalysis, particularly with palladium. The complex bis(quinoline-8-carboxylato)palladium(II), or Pd(quinoline-8-carboxylate)₂, has been identified as a highly efficient, low-cost, and phosphine-free catalyst for important carbon-carbon bond-forming reactions. organic-chemistry.orgacs.orgnih.govacs.org
This catalyst demonstrates notable advantages over traditional phosphine-based palladium systems by being more cost-effective and stable in air. organic-chemistry.org It has proven particularly effective in Heck and Suzuki cross-coupling reactions, even with challenging substrates like unactivated aryl bromides. organic-chemistry.orgacs.orgnih.govacs.org The catalyst system shows high efficiency at very low catalyst loadings (as low as 0.01 mol%) and can achieve high turnover numbers, reaching up to approximately 10,000. organic-chemistry.orgacs.orgnih.gov While it works well with aryl iodides and bromides, its effectiveness with aryl chlorides may require the presence of electron-withdrawing groups on the substrate. organic-chemistry.org
| Reaction Type | Substrates | Key Advantages | Reported Turnover Number (TON) | Reference |
|---|---|---|---|---|
| Heck Reaction | Unactivated Aryl Bromides (e.g., Phenyl bromide and styrene) | Phosphine-free, Air-stable, Low catalyst loading (0.01 mol%) | Up to 9,400 | organic-chemistry.orgacs.org |
| Suzuki Reaction | Aryl Bromides and Boronic Acids | Phosphine-free, High yields, Excellent functional group tolerance | Up to 10,000 | organic-chemistry.orgnih.gov |
Applications in Oxidation Reactions
The quinoline (B57606) framework is instrumental in directing oxidation reactions. Specifically, palladium(II) complexes have been used to catalyze the homogeneous and regioselective aerobic oxidation of 8-methylquinoline and its substituted derivatives. rsc.orgrsc.orgresearchgate.net This process typically occurs in a solution of acetic acid and acetic anhydride. rsc.orgrsc.org
The primary products of this C-H functionalization are the corresponding 8-quinolylmethyl acetates, which are formed in high yields. rsc.orgrsc.orgresearchgate.net A minor byproduct of this reaction is the corresponding 8-quinoline carboxylic acid. rsc.orgrsc.orgresearchgate.net This catalytic system provides a method for the selective benzylic C-H acetoxylation of 8-methylquinolines, demonstrating the directing effect of the quinoline nitrogen in facilitating oxidation at the adjacent methyl group. rsc.org This oxidation is a key step in synthesizing quinoline-8-carboxylic acid, the direct precursor to this compound.
| Catalyst System | Substrate | Primary Product | Minor Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Pd(II) complexes with 2,6-pyridinedicarboxylic acids | 5- and 6-substituted 8-methylquinolines | 8-Quinolylmethyl acetates | 8-Quinoline carboxylic acids | Homogeneous, regioselective aerobic oxidation | rsc.orgrsc.orgresearchgate.net |
Precursor for Functional Materials
Beyond catalysis, the rigid and planar structure of the quinoline ring system makes this compound a valuable precursor for the synthesis of a variety of functional organic materials. acs.org Its derivatives are important in materials science for creating compounds with specific electronic and photophysical properties. researchgate.net
Dyes and Pigments
The quinoline nucleus is a well-established component in the manufacture of various dyes. wikipedia.org It is particularly used in the preparation of cyanine (B1664457) and photosensitive pigments. researchgate.net The extended π-electron system of the quinoline ring is responsible for the chromophoric properties of these molecules. Specific commercial dyes, such as C.I. Acid Yellow 3, are synthesized using quinoline derivatives. researchgate.net this compound can serve as a starting material or an intermediate in the multi-step synthesis of complex dye structures, where the quinoline moiety forms the core of the final pigment. researchgate.netmdpi.com
Applications in Dye-Sensitized Solar Cells (DSSCs)
In the field of renewable energy, quinoline derivatives are being extensively investigated as organic photosensitizers for use in dye-sensitized solar cells (DSSCs). researchgate.netunesp.brnih.govnih.gov These organic dyes are crucial components that absorb sunlight and initiate the process of converting light into electrical energy.
The typical design for these sensitizers is a D-π-A (donor-π-bridge-acceptor) structure. unesp.br The quinoline unit can be incorporated into this structure to tune the electronic and optical properties of the dye. For a dye to be effective in a DSSC, it must have specific energy level alignments. unesp.brnih.gov Theoretical studies using density functional theory (DFT) help in designing new quinoline-based dyes with optimal characteristics. unesp.brnih.gov Key requirements include:
The Lowest Unoccupied Molecular Orbital (LUMO) of the dye must be above the conduction band of the semiconductor (typically TiO₂) to ensure efficient electron injection. unesp.br
The Highest Occupied Molecular Orbital (HOMO) of the dye must be below the redox potential of the electrolyte to allow for efficient regeneration of the dye after it has injected an electron. unesp.br
Researchers have successfully designed and synthesized novel quinoline-based sensitizers that meet these criteria, leading to promising solar cell efficiencies. unesp.brnih.gov
| Property | Requirement for Efficient DSSCs | Role of Quinoline Moiety | Reference |
|---|---|---|---|
| HOMO Energy Level | Below the electrolyte's redox potential (I⁻/I₃⁻) | Contributes to the overall electronic structure and can be modified to tune the HOMO level. | unesp.br |
| LUMO Energy Level | Above the TiO₂ conduction band | Part of the π-conjugated system that influences the LUMO level for efficient electron transfer. | unesp.br |
| Absorption Spectrum | Broad absorption in the visible range | Forms part of the chromophore responsible for light absorption. | unesp.brnih.gov |
Future Directions and Emerging Research Avenues
Development of Novel Derivatives with Enhanced Bioactivity or Catalytic Efficiency
The core structure of Methyl Quinoline-8-Carboxylate serves as a versatile template for the development of new derivatives with potentially superior biological activity or catalytic performance. The quinoline (B57606) nucleus is a well-established pharmacophore, and its derivatives have shown a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. rsc.orgnih.govresearchgate.net Future research will likely focus on systematic structural modifications to the this compound molecule to optimize these effects.
Key strategies may involve:
Substitution at the Quinoline Ring: Introducing various functional groups (e.g., halogens, alkyl, aryl, or nitro groups) at different positions on the quinoline ring can significantly modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.
Modification of the Ester Group: The methyl ester at the 8-position can be converted into a wide range of amides, hydrazides, or other esters. For example, synthesizing a series of 8-substituted-N-(4-sulfamoylphenyl) quinoline-2-carboxamides has been shown to yield potent inhibitors of carbonic anhydrase, an enzyme relevant in several disease states. nih.gov
Creation of Hybrids: Linking the quinoline-8-carboxylate moiety with other known bioactive scaffolds can lead to hybrid molecules with dual modes of action or improved potency.
In the domain of catalysis, quinoline-8-carboxylate derivatives have demonstrated potential as ligands in transition metal catalysis. For instance, a palladium complex, Pd(quinoline-8-carboxylate)₂, has been identified as a highly efficient, low-cost, and air-stable phosphine-free catalyst for Heck and Suzuki cross-coupling reactions, which are fundamental processes in organic synthesis. organic-chemistry.org Future work could explore the synthesis of new this compound derivatives to fine-tune the steric and electronic properties of the resulting metal complexes, aiming to enhance their catalytic efficiency, selectivity, and substrate scope for these and other important chemical transformations. organic-chemistry.orgrsc.org
Table 1: Research Findings on Bioactivity and Catalysis of Quinoline Derivatives
| Derivative Class | Research Focus | Potential Application | Key Findings |
|---|---|---|---|
| 8-Substituted Quinoline-2-carboxamides | Carbonic Anhydrase Inhibition | Therapeutics (e.g., diuretics, anti-glaucoma) | O-alkylation of the 8-hydroxy group led to compounds with potent, isoform-selective inhibitory activity. nih.gov |
| Bisquinolines | Antimalarial Activity | Infectious Disease Treatment | Williamson ether synthesis followed by hydrolysis yields carboxyl-substituted bisquinoline systems. researchgate.net |
| Pd(quinoline-8-carboxylate)₂ | Phosphine-Free Catalysis | Organic Synthesis (Heck and Suzuki Reactions) | The complex is a highly efficient and cost-effective catalyst for C-C bond formation with unactivated aryl bromides. organic-chemistry.org |
Exploration of Supramolecular Assemblies
The field of supramolecular chemistry, which focuses on non-covalent interactions, presents a fertile ground for the application of this compound and its derivatives. The molecule's rigid, planar quinoline ring, combined with the coordinating potential of the nitrogen atom and the carboxylate group, makes it an excellent building block (ligand) for constructing complex, ordered structures such as coordination polymers (CPs) and metal-organic frameworks (MOFs).
Future research is expected to explore:
Design of Novel Ligands: Modifying the this compound structure to include additional coordinating sites or functional groups can direct the assembly of specific supramolecular architectures.
Functional Materials: The resulting CPs and MOFs could possess interesting photophysical, magnetic, or porous properties. For example, coordination polymers incorporating quinoline–naphthalene-based ligands have been developed for the selective sensing of volatile amines, which are indicators of food spoilage. acs.org
Crystal Engineering: The ability of the quinoline moiety to participate in π-stacking, hydrogen bonding, and halogen bonding interactions can be exploited to engineer crystalline materials with desired structures and properties. researchgate.net The precise positioning of functional groups is a key factor for achieving selective and specific detection in sensing applications. acs.org
The exploration of these supramolecular systems could lead to new materials for applications in gas storage, separation, chemical sensing, and catalysis.
Table 2: Research Findings on Quinoline-Based Supramolecular Assemblies
| Assembly Type | Ligand/Building Block | Research Focus | Potential Application |
|---|---|---|---|
| Coordination Polymers (CPs) | Quinoline–naphthalene-embedded ligands with Selenocyanate | Synthesis and Characterization | Selective sensing of volatile aliphatic amines for food spoilage detection. acs.org |
Integration with Nanotechnology and Drug Delivery Systems
The convergence of nanotechnology and materials science offers exciting prospects for this compound. Its derivatives can be integrated with various nanomaterials to create advanced drug delivery systems and functional hybrid materials. The quinoline scaffold's inherent biological relevance and its capacity for chemical modification make it a prime candidate for these applications.
Emerging research avenues include:
Functionalized Nanocarriers: Covalently attaching quinoline derivatives to the surface of nanocarriers like polymeric nanoparticles, liposomes, or carbon nanotubes can enhance their drug-loading capacity and enable targeted delivery. researchgate.netresearchgate.net For instance, an 8-hydroxyquinoline (B1678124) functionalized covalent organic framework (COF) has been synthesized as a porous nanocarrier. nih.gov
pH-Sensitive Drug Release: The nitrogen atom in the quinoline ring can be protonated under acidic conditions. This property can be exploited to design "smart" drug delivery systems that release their therapeutic payload specifically in the acidic microenvironment of tumors or within cellular compartments like lysosomes. The aforementioned COF-HQ demonstrated such pH-sensitive release of the anticancer drug 5-Fluorouracil. nih.gov
Hybrid Materials: Modifying carbon nanotubes with a quinoline-based fluorescent ligand has been shown to create a hybrid material that can selectively detect zinc ions. researchgate.net This approach could be adapted using this compound derivatives for developing new sensors or imaging agents.
By encapsulating or attaching quinoline-based drugs to nanocarriers, it is possible to improve their solubility, protect them from degradation, and increase their accumulation at the target site, potentially enhancing therapeutic efficacy. researchgate.net
Table 3: Research Findings on Quinoline Integration with Nanotechnology
| Nanomaterial | Quinoline Derivative | Research Focus | Key Findings and Potential Application |
|---|---|---|---|
| Covalent Organic Framework (COF) | 8-Hydroxyquinoline | pH-Sensitive Drug Delivery | The COF-HQ nanocarrier showed high loading capacity for 5-Fluorouracil and pH-controlled release, enhancing anti-tumor efficacy. nih.gov |
| Nanostructured Carriers (e.g., liposomes, nanoparticles) | 8-(4-Amino-1-methylbutylamino)-6-methoxyquinoline | Enhanced Drug Delivery | Encapsulation can improve solubility, protect from degradation, and increase circulation time for antiparasitic agents. researchgate.net |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
Understanding the intricate details of chemical reactions is crucial for optimizing synthesis and discovering new transformations. The application of advanced spectroscopic techniques for real-time, in situ monitoring of reactions involving this compound is a promising future direction.
Traditional analytical methods often rely on analyzing samples withdrawn from a reaction mixture, which may not capture the full picture of transient intermediates or rapid changes. Modern techniques can provide a continuous stream of data as the reaction happens.
Future research could involve:
Mass Spectrometry-Based Methods: Techniques like electrospray ionization-mass spectrometry (ESI-MS) and ion mobility-mass spectrometry (IM-MS) can monitor the formation of products and intermediates in real-time directly from the reaction vessel. researchgate.netsigmaaldrich.com This allows for rapid reaction profiling and mechanistic investigation.
Spectroscopic Probes: Developing derivatives of this compound that have specific spectroscopic signatures (e.g., fluorescence) could allow for easier monitoring of their consumption or formation during a reaction.
Flow Chemistry Integration: Combining in situ monitoring with continuous flow reactors, where reagents are mixed and react in a continuously flowing stream, would enable high-throughput screening of reaction conditions and rapid optimization of synthetic protocols for this compound and its derivatives.
By applying these advanced analytical tools, researchers can gain deeper insights into reaction kinetics, mechanisms, and the influence of various parameters, ultimately leading to more efficient, controlled, and scalable syntheses of valuable quinoline compounds.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing methyl quinoline-8-carboxylate derivatives, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves condensation or cyclization reactions using precursors like substituted quinolines. For example, esterification of quinoline-8-carboxylic acid with methanol under acid catalysis is a common approach. Optimization requires adjusting reaction time, temperature, and stoichiometry. Using NaBH3CN for imine reduction (e.g., in aminoquinoline derivatives) improves yields compared to traditional LiAlH4, as it operates under milder conditions . Characterization via 1H-NMR and HPLC ensures purity and structural confirmation .
Q. How should researchers characterize this compound derivatives to confirm structural identity and purity?
- Methodological Answer : Combine spectroscopic techniques:
- 1H-NMR for functional group analysis (e.g., ester protons at δ 3.9–4.3 ppm).
- X-ray crystallography for absolute configuration determination (e.g., planar quinoline rings with dihedral angles <70° observed in crystal structures) .
- HPLC for purity assessment (>95% recommended for pharmacological studies).
- Mass spectrometry to verify molecular ion peaks. Always cross-reference with literature data to resolve ambiguities .
Q. What are the critical factors in designing reproducible reaction conditions for this compound-based photochemical reactions?
- Methodological Answer : Key factors include:
- Photosensitizer selection : Ir[dF(CF3)ppy]2dtbbpy is effective for EnT-mediated [2+2] cycloadditions under blue LED irradiation .
- Solvent and pH : Acidic conditions (e.g., HCl in methanol) stabilize intermediates in dearomative ring contractions .
- Temperature control : Maintain ≤25°C to prevent side reactions. Document deviations in supporting information for reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in mechanistic pathways for this compound photochemical reactions?
- Methodological Answer : Use a combination of:
- Computational modeling : DFT calculations (e.g., Houk group’s studies on Cu-catalyzed ring cleavage) to validate transition states .
- Isotopic labeling : Track radical intermediates via 13C/2H labeling in triplet radical pair formations .
- Kinetic analysis : Compare rate constants for competing pathways (e.g., cyclobutane rearrangement vs. bond dissociation) .
Q. What strategies are effective for analyzing diastereoselectivity in this compound-derived polycyclic products?
- Methodological Answer :
- Chiral chromatography : Separate diastereomers using CSP columns (e.g., Chiralpak IA).
- NOESY NMR : Identify spatial proximity of substituents (e.g., fused 6-4-6 rings with single diastereoisomers) .
- X-ray crystallography : Confirm stereochemical assignments (e.g., twin domains in crystal structures) .
Q. How should researchers design experiments to explore novel applications of this compound in drug discovery?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., 8-carboxylate vs. 8-methyl groups) and test against biological targets (e.g., antimalarial assays) .
- In silico screening : Use molecular docking to prioritize synthetic targets (e.g., hybrid 6-5-4-3 ring systems for kinase inhibition) .
- Toxicity profiling : Assess metabolic stability in microsomal assays and cytotoxicity in HEK293 cells .
Data Handling & Reproducibility
Q. What best practices ensure transparency in reporting this compound experimental data?
- Methodological Answer :
- Supporting information : Include raw NMR spectra, crystallographic data (CCDC numbers), and HPLC chromatograms .
- Error analysis : Quantify uncertainties in yields (±3%) and diastereomeric ratios (±2%) using triplicate experiments .
- Data repositories : Deposit spectral data in public databases (e.g., PubChem) for peer validation .
Q. How can researchers address discrepancies between computational predictions and experimental results in this compound studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
